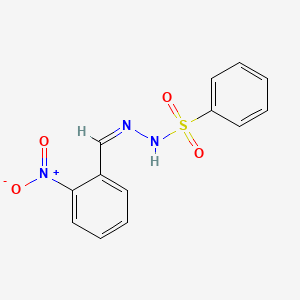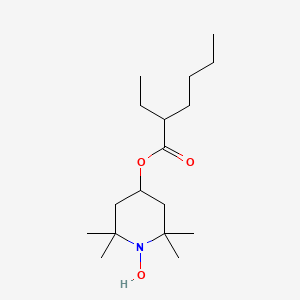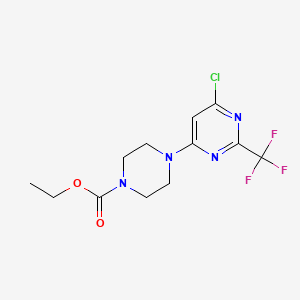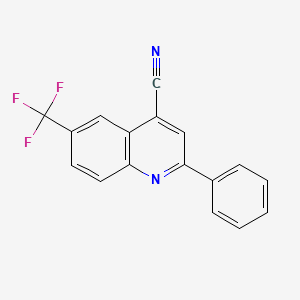![molecular formula C10H11BrClN5O2 B11831177 Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester](/img/structure/B11831177.png)
Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a triazolo-pyrazine ring system, which is substituted with bromine and chlorine atoms. The compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester typically involves the reaction of appropriate triazolo-pyrazine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the triazolo-pyrazine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolo-pyrazine ring, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamate esters and triazolo-pyrazine derivatives, such as:
- Carbamic acid, N-(5-chloro-8-bromo[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylpropyl ester .
Uniqueness
The uniqueness of Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester lies in its specific substitution pattern on the triazolo-pyrazine ring, which can significantly influence its biological activity and chemical reactivity. The presence of both bromine and chlorine atoms provides unique electronic and steric properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H11BrClN5O2 |
|---|---|
Poids moléculaire |
348.58 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazin-6-yl)carbamate |
InChI |
InChI=1S/C10H11BrClN5O2/c1-10(2,3)19-9(18)16-7-5(11)17-8(6(12)15-7)13-4-14-17/h4H,1-3H3,(H,16,18) |
Clé InChI |
JXVRZKKECUJDSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(N2C(=NC=N2)C(=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)
![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)






![4-Methyl-3-[2-morpholin-4-yl-6-[2-(oxan-2-yloxy)ethoxy]pyridin-4-yl]aniline](/img/structure/B11831163.png)
![(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11831175.png)
